molecular formula C16H13ClN6 B144775 Vorozole CAS No. 129731-10-8

Vorozole

Cat. No. B144775
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-INIZCTEOSA-N
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Description

Synthesis Analysis

Vorozole was synthesized by the C-11C-methylation method .


Molecular Structure Analysis

The molecular formula of Vorozole is C16H13ClN6 . It belongs to the class of organic compounds known as benzotriazoles, which are organic compounds containing a benzene fused to a triazole ring .


Chemical Reactions Analysis

Vorozole was tested in vitro in a series of rat cellular and subcellular systems representing most of the cytochrome P450-dependent reactions of steroid and bile acid synthesis and liver testosterone catabolism . For all of these reactions, Vorozole showed ICs0-values >10 M .


Physical And Chemical Properties Analysis

Vorozole has a molar mass of 324.77 g·mol−1 . It has a very high bioavailability and is metabolized in the liver .

Scientific Research Applications

Mechanism and Efficacy

Vorozole exhibits potent aromatase inhibition, attributed mainly to its dextro-isomer. It selectively inhibits cytochrome P450 aromatase without affecting other P450-dependent reactions. This specificity makes it an effective tool in studying estrogen-related pathologies and therapies (Goss, 2004).

Breast Cancer Research

In the context of breast cancer, vorozole has demonstrated effectiveness in reducing circulating estrogen levels and inhibiting intratumoral aromatase activity. This makes it valuable in studying breast cancer treatments, particularly in postmenopausal patients (Goss, 2004).

Effects on Mammary Carcinomas

Research involving rats has shown that vorozole affects the estrogen and progesterone receptor content of mammary carcinomas. This indicates its utility in studying hormonal influences on mammary tumor development and progression (Knott et al., 2001).

Cellular Responses in Cancer Treatment

Vorozole's impact on cell proliferation, apoptotic and non-apoptotic cell death in tumor cells suggests potential applications in breast cancer chemoprevention and therapy studies. These cellular responses are critical in evaluating the efficacy of treatments involving aromatase inhibitors (Christov et al., 2000).

Skeletal Effects

Studies on male rats indicate that vorozole induces net trabecular bone loss despite an increase in serum testosterone. This has implications for understanding the skeletal effects of estrogen deficiency, particularly in aged males (Vanderschueren et al., 2000).

Behavioral Studies

Research in quail has shown that vorozole can rapidly influence male sexual behavior, providing insights into the non-genomic effects of steroid hormones on behavior (Cornil et al., 2006).

Selectivity and Potency

Vorozole has been found to be a highly selective and potent inhibitor of aromatase, which has implications for its therapeutic use and research applications (Wouters et al., 2004).

Imaging Studies

The use of vorozole in PET imaging studies, particularly in assessing brain aromatase, has opened new avenues in neuroscience research. This includes studies on enzyme distribution in the brain and its alteration due to various treatments (Logan et al., 2014; Biegon et al., 2015).

Safety And Hazards

The risk or severity of methemoglobinemia can be increased when Vorozole is combined with certain substances such as Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, Capsaicin, Chloroprocaine, and Cinchocaine .

Future Directions

While Vorozole was withdrawn from clinical testing due to its comparable efficacy to existing treatments , it remains a subject of interest in research. Future studies may focus on its potential applications in different contexts or the development of related compounds with improved properties .

properties

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156230
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivizor

CAS RN

129731-10-8
Record name (+)-Vorozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129731-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorozole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,570
Citations
LR Wiseman, CM Spencer - Drugs & aging, 1997 - europepmc.org
… Vorozole improved patients' quality of life to a greater extent than aminoglutethimide. … that the tolerability of vorozole is better than that of aminoglutethimide. Vorozole also appears to be …
Number of citations: 19 europepmc.org
PE Goss - Breast cancer research and treatment, 1998 - Springer
… vorozole produces dose-dependent inhibition of aromatase and reduces circulating estrogen levels. Vorozole … dextro—isomer is 1.38 nM and the relative potency of vorozole compared …
Number of citations: 62 link.springer.com
W Wouters, R Van Ginckel, M Krekels… - The Journal of Steroid …, 1993 - Elsevier
… Vorozole showed IC 50 -values higher than 10 μM for … of up to 10 mg/kg vorozole did not affect plasma levels of testicular and … rat mammary carcinoma model, vorozole at an oral dose of …
Number of citations: 32 www.sciencedirect.com
, … on behalf of the North American Vorozole … - Journal of Clinical …, 1999 - ascopubs.org
PURPOSE: To compare the efficacy and safety of vorozole (VOR) 2.5 mg once daily with that of megestrol acetate (MA) 40 mg four times per day as second-line therapy in …
Number of citations: 130 ascopubs.org
W Wouters, E Snoeck, R De Coster - Breast cancer research and treatment, 1994 - Springer
Vorozole, the (+)-(S)-isomer of a new triazole compound, is a potent and selective aromatase inhibitor.In vitro, the compound is over a thousandfold more active than aminoglutethimide.…
Number of citations: 61 link.springer.com
R De Coster, RF Van Finckel, MJL Callens… - Cancer Research, 1992 - AACR
… (−)-vorozole at the same dose did not alter tumor growth. Vorozole reduced serum estradiol … after ovariectomy, markedly rose after vorozole treatment. These endocrine changes, …
Number of citations: 48 aacrjournals.org
PC de Jong, J van de Ven, HWR Nortier… - Cancer Research, 1997 - AACR
… Thus, vorozole is not only able to inhibit peripheral aromatase … vorozole causes a decrease in endogenous estrogen concentrations in breast tumor tissue. To our knowledge, vorozole is …
Number of citations: 97 aacrjournals.org
A Biegon, DL Alexoff, SW Kim, J Logan… - Journal of Nuclear …, 2015 - Soc Nuclear Med
… and purification of 11 C-vorozole (19). The pure 11 C-vorozole was tested and validated in … We hereby show that 11 C-vorozole is a useful ligand for studies of aromatase in the human …
Number of citations: 49 jnm.snmjournals.org
R Paridaens, JA Roy, M Nooij, J Klijn… - Anti-cancer …, 1998 - journals.lww.com
… In the present study, vorozole was tested as secondline therapy for advanced disease after progression under tamoxifen. Vorozole obviously deserves further randomized comparison …
Number of citations: 8 journals.lww.com
EF Rissman, N Harada… - Journal of …, 1996 - Wiley Online Library
… In addition, vorozole treatment lowers aromatase activity in male and female preoptic area, … mixture (R76713, racemic vorozole). We also report that vorozole treatment affects the …
Number of citations: 36 onlinelibrary.wiley.com

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